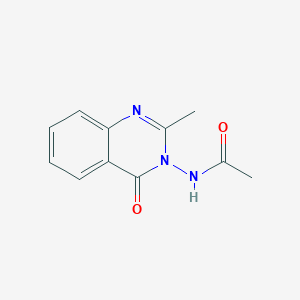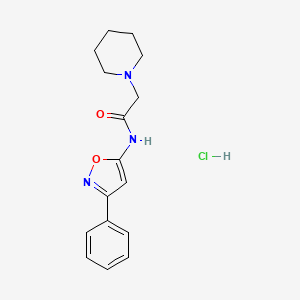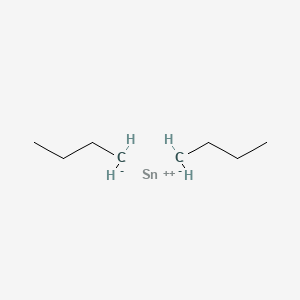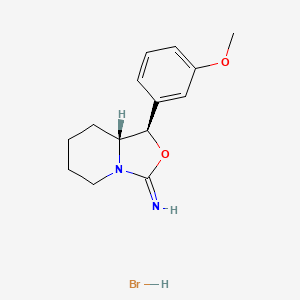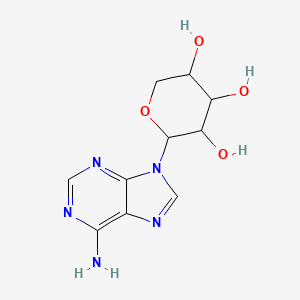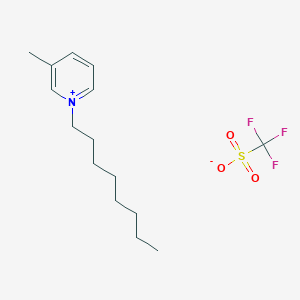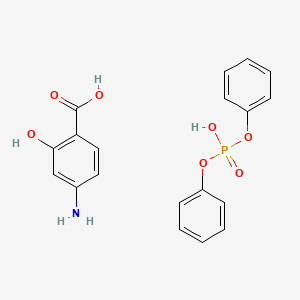![molecular formula C16H22N2O4S B14169100 1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane CAS No. 305853-88-7](/img/structure/B14169100.png)
1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method ensures the formation of the bicyclic skeleton with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution at the sulfonyl group can produce various sulfonamide derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Lacks the nitrophenyl and sulfonyl groups, resulting in different chemical properties and reactivity.
Tropane Alkaloids: Share the bicyclic structure but differ in functional groups and biological activity.
Uniqueness
1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
305853-88-7 |
|---|---|
Fórmula molecular |
C16H22N2O4S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-6-(2-nitrophenyl)sulfonyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H22N2O4S/c1-15(2)8-12-9-16(3,10-15)11-17(12)23(21,22)14-7-5-4-6-13(14)18(19)20/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
JABJHRXQRZQLCF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C)C |
Solubilidad |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


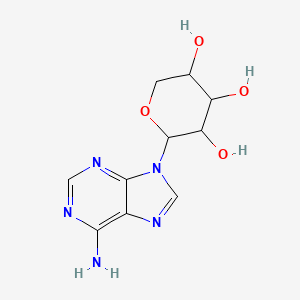
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
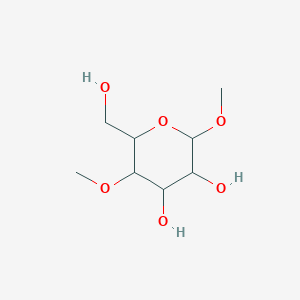
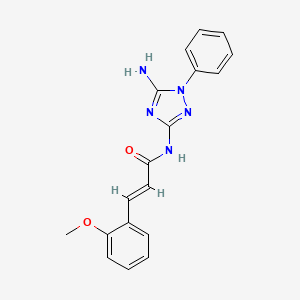
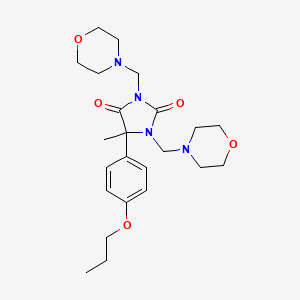
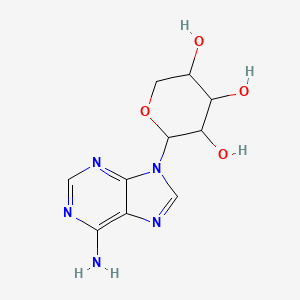
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
